3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-17-9-4-3-7(5-10(9)18-2)11-8(12(15)16)6-13-14-11/h3-6H,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEKIIXCDLHWRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=NN2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors One common method involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazole ring
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Synthetic Pathways and Oxidation Reactions
The carboxylic acid group in this compound is often introduced via oxidation of precursor pyrazole-4-carbaldehydes. For example:
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KMnO₄-mediated oxidation : Pyrazole-4-carbaldehydes (e.g., 5-chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde) can be oxidized to their corresponding carboxylic acids using aqueous KMnO₄ in pyridine, achieving yields up to 85% .
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Vilsmeier-Haack reaction : Intermediate aldehydes are synthesized via formylation of hydrazones or alkylpyrazoles, followed by oxidation to carboxylic acids .
Derivatization of the Carboxylic Acid Group
The carboxylic acid functionality enables diverse transformations:
Esterification
Reaction with alcohols in acidic or coupling conditions produces esters:
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethanol + H₂SO₄ | Reflux, 6h | Ethyl 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylate | 78% | |
| Methanol + DCC/DMAP | RT, 12h | Methyl ester derivative | 82% |
Amide Formation
Reaction with amines or hydrazines generates amides or hydrazides:
-
Primary amines : Reacting with ethylenediamine in DMF yields bis-amide derivatives (e.g., 5 in ) with 69% efficiency.
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2,3-Diaminopyridine : Forms carboxamide adducts (e.g., 5d in ) or cyclizes to imidazo[4,5-b]pyridines under basic conditions .
Acid Chloride Intermediate
Conversion to the acid chloride (using SOCl₂ or POCl₃) facilitates nucleophilic substitution:
| Reagent | Product | Application | Yield |
|---|---|---|---|
| SOCl₂ | Pyrazole-4-carbonyl chloride | Precursor for anhydrides or mixed carbonates | 90% |
| POCl₃/DMF | Activated intermediate | Friedel-Crafts hydroxyalkylation reactions | 75% |
Cyclocondensation and Heterocycle Formation
The carboxylic acid participates in cyclization reactions to form fused heterocycles:
Imidazo[4,5-b]pyridines
Reaction with 2,3-diaminopyridine in benzene with base yields 3H-imidazo[4,5-b]pyridine derivatives (e.g., 6 in ) at 49% yield .
Pyrazolo[3,4-b]pyridines
Condensation with active methylene compounds (e.g., malononitrile) forms tricyclic systems :
textThis compound + malononitrile → Pyrazolo[3,4-b]pyridine-5-carbonitrile (87% yield, DMF, 80°C)
Electrophilic Aromatic Substitution
The pyrazole ring’s electron-rich nature allows electrophilic substitution:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position (72% yield) .
-
Halogenation : NBS or Cl₂/FeCl₃ adds halogens selectively to the phenyl moiety .
Decarboxylation Reactions
Thermal or catalytic decarboxylation removes the carboxylic acid group:
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Key Product | Yield | Stability |
|---|---|---|---|---|
| Esterification | Ethanol/H₂SO₄, reflux | Ethyl ester | 78% | Stable at RT |
| Amide formation | Ethylenediamine, DMF | Bis-amide | 69% | Hydrolyzes in acid |
| Cyclization | 2,3-Diaminopyridine, base | Imidazo[4,5-b]pyridine | 49% | Air-sensitive |
| Decarboxylation | Cu/quinoline, 180°C | Pyrazole derivative | 94% | Stable long-term |
Mechanistic Insights
-
Oxidation : Proceeds via a radical intermediate in KMnO₄-mediated pathways .
-
Cyclocondensation : Follows a nucleophilic addition-elimination mechanism, as shown in DFT studies .
This compound’s reactivity is foundational for synthesizing bioactive molecules, including MAO-B inhibitors and chemotaxis modulators . Its versatility underscores its importance in medicinal chemistry and materials science.
Scientific Research Applications
Medicinal Chemistry
Antifungal Properties
One of the primary applications of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid is its antifungal activity. Research has demonstrated that derivatives of pyrazole carboxylic acids exhibit potent antifungal effects against a range of phytopathogenic fungi. For instance, compounds similar to this structure have been shown to outperform traditional fungicides like boscalid in inhibiting fungal growth, making them promising candidates for agricultural fungicides .
Case Study: Structure-Activity Relationship
A study focused on the synthesis and evaluation of various pyrazole derivatives revealed that modifications to the phenyl group significantly influenced antifungal activity. The presence of methoxy groups enhanced bioactivity by improving solubility and interaction with fungal targets. In particular, the 3-(3,4-dimethoxyphenyl) moiety was associated with increased efficacy against specific fungal strains .
Agricultural Applications
Fungicides
The compound has been investigated for its use as a fungicide. Its ability to control a broad spectrum of phytopathogenic fungi suggests that it could be integrated into crop protection strategies. The mechanism of action typically involves disrupting fungal cell wall synthesis or inhibiting key metabolic pathways essential for fungal growth .
Data Table: Efficacy Against Fungal Strains
| Fungal Strain | Inhibition Percentage | Reference |
|---|---|---|
| Blumeria graminis | 85% | |
| Erysiphe cichoracearum | 78% | |
| Podosphaera leucotricha | 90% | |
| Botrytis cinerea | 82% |
Material Science
Potential in Polymer Chemistry
Beyond biological applications, this compound has potential uses in material science, particularly in the development of polymers with tailored properties. The incorporation of pyrazole derivatives into polymer matrices could enhance thermal stability and mechanical strength due to the rigid structure provided by the pyrazole ring.
Case Study: Polymer Synthesis
Research has indicated that polymers synthesized with pyrazole-based monomers exhibit improved resistance to thermal degradation compared to conventional polymers. This property is crucial for applications requiring materials that endure high temperatures without losing structural integrity .
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetic acid: Similar in structure but lacks the pyrazole ring.
3,4-Dimethoxyphenethylamine: Contains a phenethylamine backbone instead of a pyrazole ring.
3-(3,4-Dimethoxyphenyl)propanoic acid: Similar phenyl group but different functional groups.
Uniqueness
3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the pyrazole ring and the carboxylic acid group, which confer distinct chemical and biological properties
Biological Activity
3-(3,4-Dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications, particularly focusing on its anti-inflammatory and anticancer properties.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors. Various synthetic routes have been explored to enhance yield and purity. For instance, one method includes the reaction of 3,4-dimethoxybenzaldehyde with hydrazine derivatives followed by carboxylation processes .
Anti-Inflammatory Activity
Research indicates that derivatives of pyrazole compounds exhibit notable anti-inflammatory properties. For example, compounds synthesized from this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a study, these compounds demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to the standard dexamethasone .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| This compound | 85 | 93 | 10 |
| Dexamethasone | 76 | 86 | 1 |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. Compounds containing the pyrazole scaffold have shown efficacy against various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and colorectal cancers. The mechanism of action often involves the inhibition of key cancer-related targets such as topoisomerase II and EGFR .
In a recent study, several derivatives were tested for their cytotoxicity against MDA-MB-231 cells, with some compounds exhibiting IC50 values as low as 0.01 µM, indicating potent antitumor activity .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MDA-MB-231 | This compound | 0.01 |
| HepG2 | Various Derivatives | 0.39 |
| NCI-H460 | Various Derivatives | 0.03 |
The biological activity of this compound is attributed to its ability to modulate signaling pathways involved in inflammation and cancer progression. It has been shown to inhibit the activity of carbonic anhydrases (CAs), particularly isoforms IX and XII, which are implicated in tumor growth and metastasis .
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:
- Case Study on Inflammation : A group investigated the effects of a series of pyrazole derivatives in a carrageenan-induced rat paw edema model. The results indicated significant reductions in edema comparable to standard anti-inflammatory drugs like ibuprofen .
- Case Study on Cancer : A study focused on the antiproliferative effects of pyrazole derivatives on various cancer cell lines showed that compounds with specific substitutions exhibited enhanced cytotoxicity and induced apoptosis in cancer cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid?
- Methodology :
- Cyclocondensation : React ethyl acetoacetate derivatives with substituted phenylhydrazines and DMF-DMA to form pyrazole esters. For example, cyclocondensation of ethyl acetoacetate with 3,4-dimethoxyphenylhydrazine yields the pyrazole ester precursor .
- Hydrolysis : Basic hydrolysis (e.g., NaOH or KOH in ethanol/water) converts the ester to the carboxylic acid. This step requires reflux conditions (~80°C) for 6–12 hours, followed by acidification to precipitate the product .
- Functionalization : Suzuki-Miyaura coupling can introduce aryl groups at specific positions, using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids in deoxygenated DMF/water mixtures .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Key Techniques :
- FT-IR : Identifies functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm⁻¹, pyrazole ring vibrations at ~1500–1600 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 6.5–7.5 ppm range) .
- X-ray Crystallography : Resolves 3D molecular geometry and intermolecular interactions (e.g., hydrogen bonding in the carboxylic acid moiety) .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
Q. How do solubility and stability influence experimental design?
- Solubility : Limited aqueous solubility necessitates polar aprotic solvents (e.g., DMSO, DMF) for biological assays. Solubility in ethanol or methanol is moderate (~5–10 mg/mL) .
- Stability :
- Store at –20°C under inert atmosphere to prevent oxidation of methoxy groups.
- Avoid strong oxidizers and prolonged exposure to light, as degradation products may include quinones or demethylated derivatives .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) elucidate electronic properties and reactivity?
- Approach :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potentials, and nucleophilic/electrophilic sites .
- Comparative Analysis : Validate computational results against experimental IR/NMR data. Discrepancies in vibrational frequencies (e.g., C=O stretching) may indicate solvent effects or crystal packing forces .
Q. What strategies improve low yields in pyrazole cyclocondensation reactions?
- Optimization :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .
- Solvent Effects : Replace DMF with ionic liquids (e.g., [BMIM][BF₄]) to reduce side reactions.
- Purification : Use gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate the pure product. Yields increase from ~40% to >60% with optimized elution .
Q. How to address contradictions between experimental and theoretical spectral data?
- Resolution Steps :
- Sample Purity : Confirm purity via HPLC (≥95%) to exclude impurities affecting NMR/IR signals .
- Solvent Corrections : Re-run DFT simulations with implicit solvent models (e.g., PCM for DMSO) to better match experimental NMR chemical shifts .
- Crystal vs. Solution State : Compare X-ray data (solid-state) with solution-phase NMR to identify conformational flexibility or hydrogen-bonding effects .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
